Structural Scaffold Identity: Pyridine-2-Carboxamide vs. Pyrazole-4-Carboxamide Isomers
CAS 1705350-96-4 possesses a pyridine-2-carboxamide (picolinamide) core, whereas the dominant IRAK4-active chemotype employs a pyrazole-4-carboxamide core fused to biaryl substituents . In the bi-aryl IRAK4 inhibitor series, the pyridine-2-carboxamide regioisomer exhibited weaker potency compared to the pyrazole-4-carboxamide scaffold . No quantitative IRAK4 IC₅₀ or Kd value is available in the public domain for CAS 1705350-96-4, preventing a direct benchmark against active IRAK4 inhibitors such as compound 1g (IRAK4 IC₅₀ not separately reported but derived from optimized SAR) .
| Evidence Dimension | Core amide scaffold identity (pyridine-2-carboxamide vs. pyrazole-4-carboxamide) and associated IRAK4 inhibitory activity |
|---|---|
| Target Compound Data | Pyridine-2-carboxamide scaffold; no reported IRAK4 IC₅₀ |
| Comparator Or Baseline | Bi-aryl pyrazole-4-carboxamide IRAK4 inhibitors (e.g., compound 5a, PDB 5KX7); IRAK4 IC₅₀ values in the nanomolar range for optimized leads |
| Quantified Difference | Not calculable; target compound lacks publicly reported bioactivity data |
| Conditions | IRAK4 biochemical assay (Hanisak et al., 2016) |
Why This Matters
Investigators procuring a picolinamide regioisomer for IRAK4 biochemical studies must verify whether this scaffold retains any measurable target engagement, as the dominant active chemotype is the pyrazole-4-carboxamide regioisomer.
- [1] Hanisak, J., Seganish, W.M., McElroy, W.T., et al. Efforts towards the optimization of a bi-aryl class of potent IRAK4 inhibitors. Bioorg. Med. Chem. Lett., 26:4250–4255, 2016. View Source
